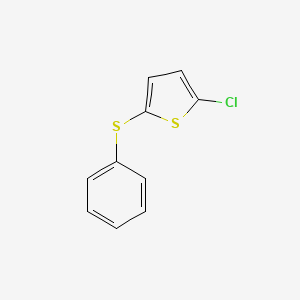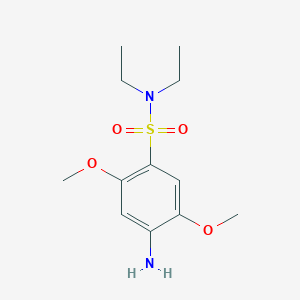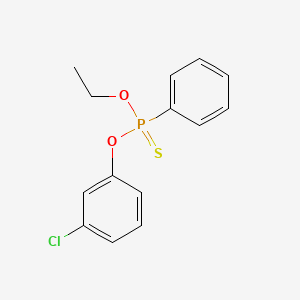![molecular formula C18H20OSi B14615617 Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- CAS No. 59738-52-2](/img/structure/B14615617.png)
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a [(1,3-diphenyl-2-propynyl)oxy] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with [(1,3-diphenyl-2-propynyl)oxy] lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions usually require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various biochemical assays.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom in the silane group can form strong bonds with oxygen and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in the compound’s ability to modify surfaces and form stable materials.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
- Trimethylsilyl fluoride
Uniqueness
Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl- is unique due to the presence of the [(1,3-diphenyl-2-propynyl)oxy] group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and stability, making it more versatile in various applications compared to other similar silanes.
Properties
CAS No. |
59738-52-2 |
|---|---|
Molecular Formula |
C18H20OSi |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,3-diphenylprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C18H20OSi/c1-20(2,3)19-18(17-12-8-5-9-13-17)15-14-16-10-6-4-7-11-16/h4-13,18H,1-3H3 |
InChI Key |
JGOXHBQQHSNOSY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


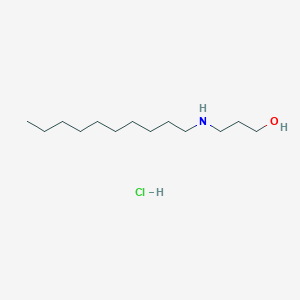
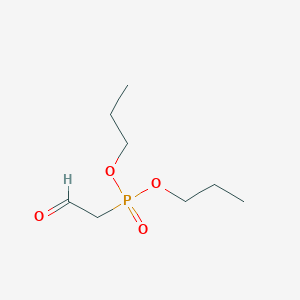
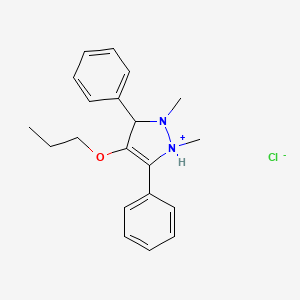
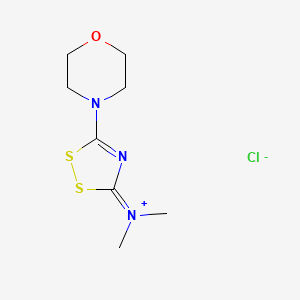
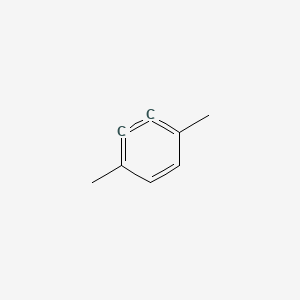
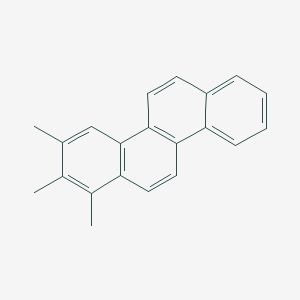
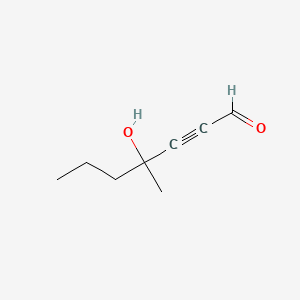
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-](/img/structure/B14615596.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
